molecular formula C13H9FN2 B3026803 6-Fluoro-2-phenylimidazo[1,2-a]pyridine CAS No. 1126635-20-8

6-Fluoro-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B3026803
CAS No.: 1126635-20-8
M. Wt: 212.22
InChI Key: DWXAMLQRFAGVPR-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom in addition to carbon. They represent one of the most significant and diverse families of organic molecules in the realm of drug discovery. A substantial percentage of all biologically active compounds, including a majority of FDA-approved small-molecule drugs, feature a nitrogen heterocycle as a core structural component. mdpi.comrsc.orgmsesupplies.com Their prevalence is attributed to several key factors. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. nih.gov This ability to form stable complexes enhances the binding affinity and specificity of a drug molecule. mdpi.com Furthermore, these heterocyclic systems are integral to the structure of numerous natural products with profound physiological effects, including alkaloids, vitamins, and nucleic acids, which have historically served as inspiration for synthetic drugs. mdpi.comnih.gov The structural diversity and tunable electronic properties of nitrogen heterocycles allow medicinal chemists to systematically modify molecules to optimize their pharmacological profiles. mdpi.com

Imidazo[1,2-a]pyridine (B132010) as a Privileged Structure

Within the vast landscape of heterocyclic chemistry, certain scaffolds are termed "privileged structures." This designation is given to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a wide range of pharmacological activities. The imidazo[1,2-a]pyridine nucleus is widely recognized as such a privileged scaffold. nih.govresearchgate.netrsc.org Its utility is demonstrated by its presence in several commercially successful drugs, including Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent). nih.govnih.govrsc.org The rigid, bicyclic nature of the imidazo[1,2-a]pyridine core provides a defined three-dimensional orientation for substituent groups, which is crucial for specific receptor interactions. This structural versatility has made it a cornerstone for developing extensive compound libraries for biological screening, leading to the discovery of novel therapeutic agents. nih.gov

Broad Spectrum of Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to possess an impressively broad spectrum of pharmacological activities. nih.govresearchgate.net This versatility is a direct consequence of its status as a privileged structure. Researchers have successfully synthesized and screened numerous analogues, revealing potent activities against a wide range of diseases. These activities span from treating cancers and infectious diseases to managing inflammation and neurological disorders. nih.govnih.gov The following sections will delve into the specific therapeutic areas where imidazo[1,2-a]pyridine derivatives have shown significant promise.

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their efficacy against various cancer cell lines. nih.govrsc.org Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death) and cell cycle arrest, which are critical processes for controlling cancer cell proliferation. nih.govnih.gov For instance, certain novel imidazo[1,2-a]pyridine compounds have been shown to induce cell cycle arrest at the G0/G1 and G2/M phases in breast cancer cells. nih.gov Another study highlighted a derivative, I-11, which displayed potent antiproliferative activity against KRAS G12C-mutated lung cancer cells, indicating its potential as a lead compound for developing targeted cancer therapies. rsc.org

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Cancer Cell Line Activity IC₅₀ Value (μM) Reference
I-11 NCI-H358 (KRAS G12C mutant) Antiproliferative 0.86 rsc.org
I-11 A549 (KRAS G12S mutant) Antiproliferative 14.32 rsc.org
IP-5 HCC1937 (Breast Cancer) Anticancer, induces cell cycle arrest Not specified nih.gov
Compound 12b Hep-2 (Laryngeal Carcinoma) Anticancer 11 rsc.org
Compound 12b HepG2 (Hepatocellular Carcinoma) Anticancer 13 rsc.org
Compound 12b MCF-7 (Breast Cancer) Anticancer 11 rsc.org
Compound 12b A375 (Skin Cancer) Anticancer 11 rsc.org
3-methoxyphenyl derivative MCF-7 (Breast Cancer) Cytotoxic 2.55 bohrium.com

| 3-methoxyphenyl derivative | HeLa (Cervical Cancer) | Cytotoxic | 3.89 | bohrium.com |

The imidazo[1,2-a]pyridine scaffold has been extensively explored for its potential in combating infectious diseases. nih.gov Derivatives have demonstrated significant activity against a wide range of pathogens.

Antibacterial: Numerous studies have reported the synthesis of imidazo[1,2-a]pyridine derivatives with potent activity against both Gram-positive and Gram-negative bacteria. nih.govbio-conferences.org For example, certain compounds showed remarkable inhibitory activity against strains like Staphylococcus aureus and Escherichia coli. nih.govbio-conferences.org The nature of the substituents on the core structure was found to significantly influence the extent of antibacterial activity. nih.gov

Antifungal: The antifungal potential of this class of compounds has also been established, particularly against opportunistic pathogens like Candida albicans. bio-conferences.orgscirp.org One study synthesized a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives and found several to be active against a resistant strain of C. albicans, with one compound exhibiting a potent Minimum Inhibitory Concentration (MIC) of 41.98 μmol/L. scirp.org

Antituberculosis: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for new therapeutics. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a particularly promising class of anti-TB agents, with some showing excellent activity against replicating, non-replicating, MDR, and XDR strains of Mycobacterium tuberculosis. rsc.orgbio-conferences.org

Antiviral and Antileishmanial: Beyond bacteria and fungi, these derivatives have also been investigated for other anti-infective properties, including antiviral and antileishmanial activities, further underscoring the broad therapeutic potential of this scaffold. nih.govresearchgate.net

Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Class/Derivative Target Organism Type of Activity Key Finding Reference
Imidazo[1,2-a]pyridine-3-carboxamides Mycobacterium tuberculosis (MDR & XDR strains) Antituberculosis MIC₉₀ range: 0.07–2.2 μM rsc.org
Compound 10i Candida albicans Antifungal MIC: 41.98 μmol/L scirp.org
Compounds 5d, 7a, 10a, 11a, 12a Gram-positive & Gram-negative bacteria Antibacterial Efficiently inhibited growth of all strains investigated nih.gov
Secondary amine linked derivatives S. aureus, S. pyogenes, E. coli, P. aeruginosa Antibacterial Potent activity against a range of bacteria bio-conferences.org

| Secondary amine linked derivatives | C. albicans, A. niger | Antifungal | Heightened efficacy against fungal strains | bio-conferences.org |

Chronic inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been identified as potent anti-inflammatory agents. nih.govnih.gov Research has shown that their mechanism of action can involve the modulation of key inflammatory signaling pathways. For example, a novel derivative, referred to as MIA, was found to exert its anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways in cancer cell lines. nih.govnih.gov This involves increasing the expression of the inhibitory protein IκBα and suppressing the phosphorylation of STAT3. nih.gov The analgesic, or pain-relieving, properties of these compounds have also been reported, often linked to their anti-inflammatory capabilities. nih.govresearchgate.net

The therapeutic potential of imidazo[1,2-a]pyridines extends to the central nervous system. Several derivatives have been synthesized and evaluated for their anticonvulsant and antiepileptic properties. nih.govnitk.ac.in In preclinical studies using standard models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, certain compounds have demonstrated significant anticonvulsant activity. researchgate.netnitk.ac.in Compounds possessing an electron-rich aryl substituent at position-2 of the imidazo[1,2-a]pyridine ring have shown activity comparable to the standard drug diazepam, suggesting their potential to raise the seizure threshold. nitk.ac.in

Antidiabetic Properties

The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of novel antidiabetic agents. nih.govresearchgate.net Research has shown that activation of the constitutive androstane (B1237026) receptor (CAR), for which imidazo[1,2-a]pyridine derivatives have been developed as potent agonists, may improve glucose homeostasis and insulin (B600854) sensitivity, suggesting a potential therapeutic application in type 2 diabetes. nih.gov

Proton Pump Inhibition

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as proton pump inhibitors (PPIs) for controlling gastric acid secretion. nih.gov Unlike traditional PPIs like omeprazole (B731) which are based on a benzimidazole (B57391) moiety, compounds such as tenatoprazole (B1683002) utilize the imidazopyridine core. acs.org Tenatoprazole is noted for having a prolonged plasma half-life compared to many clinically used PPIs, making it a promising alternative for sustained acid suppression. acs.org These compounds function as weak bases that, in the acidic environment of parietal cells, become protonated and activated to form a covalent disulfide bond with cysteine residues on the H+,K+-ATPase enzyme, thereby inhibiting acid secretion. acs.org

Hypnotic and Anxiolytic Effects

The imidazo[1,2-a]pyridine structure is famously associated with hypnotic and anxiolytic agents. ijrpr.com Zolpidem, a widely prescribed hypnotic drug, is a notable example from this class. researchgate.netnih.gov Studies on zolpidem have shown its efficacy in managing insomnia by affecting sleep architecture, such as reducing awake activity and increasing slow-wave sleep. nih.gov Other derivatives, like alpidem, have also been developed for their anxiolytic properties. researchgate.net These compounds typically exert their effects by modulating the γ-aminobutyric acid-A (GABA-A) receptor. researchgate.net

Aldehyde Dehydrogenase Inhibitors

A novel class of imidazo[1,2-a]pyridine derivatives has been designed and evaluated as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A isoform family. nih.govacs.org The ALDH1A enzymes are linked to cancer stem cells and their overexpression is associated with poor prognosis in several malignancies. nih.gov Therefore, inhibiting these enzymes represents a strategic approach to cancer therapy. nih.govacs.org Structure-based optimization has led to the development of potent and selective inhibitors. acs.org For instance, compound 3f emerged from these studies as a submicromolar competitive inhibitor of ALDH1A3. nih.gov

CompoundTarget ALDH IsoformKi (μM)
3c ALDH1A38.7 ± 0.9
ALDH1A1168.3 ± 2.6
ALDH1A227.6 ± 1.2
3f ALDH1A30.12 ± 0.01
ALDH1A179.5 ± 1.8
ALDH1A20.92 ± 1.5

Data sourced from ACS Medicinal Chemistry Letters. acs.org

Melatonin (B1676174) Receptor Ligands

The 2-phenylimidazo[1,2-a]pyridine (B181562) framework has been successfully utilized to design and synthesize new ligands for melatonin receptors (MT1 and MT2). nih.gov Melatonin is a hormone that regulates circadian rhythms, and its receptors are important targets for treating sleep disorders and depression. researchgate.net Research has yielded compounds with high affinity for both receptor subtypes, as well as compounds with selectivity for MT2 over MT1. nih.gov

CompoundMT1 Ki (nM)MT2 Ki (nM)MT1/MT2 Selectivity
8 --19
13 288-

Data sourced from European Journal of Medicinal Chemistry. nih.gov

PDGFR Inhibitory Activity

Imidazo[1,2-a]pyridines have been identified as potent small molecule inhibitors of the platelet-derived growth factor receptor (PDGFR), a receptor tyrosine kinase implicated in tumor growth, angiogenesis, and fibrosis. nih.gov Guided by molecular modeling, medicinal chemistry efforts have led to the discovery of orally bioavailable PDGFR inhibitors based on this scaffold. nih.govacs.org Further refinement of these structures, including the integration of a fluorine-substituted piperidine, resulted in a significant reduction of P-glycoprotein (Pgp) mediated efflux and improved bioavailability. nih.govacs.org

Significance of Fluorine Substitution in Drug Design and Development

The strategic incorporation of fluorine into drug candidates is a widely used and powerful strategy in medicinal chemistry. tandfonline.comresearchgate.net Fluorine, being the most electronegative element and having a small van der Waals radius, can profoundly alter a molecule's properties. tandfonline.comchemxyne.com Its introduction can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. tandfonline.comnih.govresearchgate.net

The powerful electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, which is a critical tool for controlling a compound's physical properties. researchgate.net By blocking sites of metabolic oxidation, fluorine substitution can increase a drug's half-life, leading to improved patient compliance by reducing dosing frequency. researchgate.net Furthermore, the enhanced lipophilicity often conferred by fluorine can improve a drug's ability to cross biological membranes, including the blood-brain barrier. researchgate.netresearchgate.net The unique properties of fluorine have led to a significant increase in the number of fluorinated drugs approved by regulatory agencies for a wide range of therapeutic areas. researchgate.netchemxyne.com

Impact on Metabolic Stability and Bioavailability

A crucial aspect of drug design is ensuring that a compound can reach its target in the body in sufficient concentrations to elicit a therapeutic effect. This is contingent on its metabolic stability and oral bioavailability. The imidazo[1,2-a]pyridine scaffold has been shown to be a favorable backbone for the development of orally bioavailable drugs with good metabolic profiles.

Research into imidazo[1,2-a]pyridine-based antitubercular agents has yielded compounds with excellent pharmacokinetic properties. For instance, certain derivatives have demonstrated high oral bioavailability in mice, with values reaching up to 90.7%. nih.gov In other studies, imidazo[1,2-a]pyridine inhibitors of the QcrB protein in M. tuberculosis have also shown good oral bioavailability, with one lead compound registering a value of 61%. plos.org

Metabolic stability, often assessed through incubation with liver microsomes, is another key parameter where this scaffold has shown promise. Studies on c-Met kinase inhibitors featuring the imidazo[1,2-a]pyridine core have identified compounds with good metabolic stability. nih.gov For example, one potent inhibitor displayed an oral bioavailability of 29% in vivo, indicating a degree of metabolic resilience. nih.gov The metabolic pathways of these compounds are often characterized by NADPH-dependent processes in the liver. nih.gov

Compound ClassTargetOral Bioavailability (F%)Species
Antitubercular AgentNot Specified90.7%Mouse
QcrB InhibitorM. tuberculosis QcrB61%Not Specified
c-Met Kinase Inhibitorc-Met29%Not Specified

Modulation of Lipophilicity and Binding Interactions

The lipophilicity of a drug molecule, often expressed as its logP value, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The imidazo[1,2-a]pyridine scaffold allows for the fine-tuning of lipophilicity through the introduction of various substituents at different positions of the ring system.

Studies on imidazo[1,2-a]pyridine derivatives as anti-parasitic agents have demonstrated a clear correlation between their logP values and biological activity. A favorable logP interval of 0.9 ± 0.3 was identified for optimal activity against Trichomonas vaginalis, with the lipophilicity explaining up to 84% of the observed biological response. researchgate.net This highlights the importance of balancing lipophilicity to achieve the desired pharmacological effect.

The binding interactions of imidazo[1,2-a]pyridine derivatives with their biological targets are multifaceted. The scaffold's N-1 nitrogen can act as a hydrogen bond acceptor, as seen in the interaction of c-Met inhibitors with the Asp-1222 residue in the kinase's active site. nih.gov Furthermore, the planar, aromatic nature of the imidazo[1,2-a]pyridine core facilitates π-π stacking interactions with electron-rich amino acid residues like Tyrosine (Tyr-1230), which is crucial for the inhibition of c-Met. nih.gov The ability to engage in these key binding interactions underscores the scaffold's value in designing potent and selective inhibitors.

Rationale for Research on 6-Fluoro-2-phenylimidazo[1,2-a]pyridine

The strategic combination of the well-established imidazo[1,2-a]pyridine scaffold with fluorine substitution has opened new avenues for the development of drugs with enhanced pharmacological properties. The introduction of a fluorine atom at the 6-position of the 2-phenylimidazo[1,2-a]pyridine core is a deliberate design choice aimed at optimizing the drug-like characteristics of the molecule.

Combination of Imidazopyridine Core with Fluorine Substitution

Fluorine is a bioisostere of hydrogen but possesses unique properties that are highly advantageous in medicinal chemistry. Its high electronegativity and small size allow it to modulate the electronic properties of a molecule without significantly increasing its steric bulk. mdpi.com The introduction of fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability of a compound. nih.gov

In the context of the imidazo[1,2-a]pyridine scaffold, fluorine substitution can lead to more stable compounds that are less susceptible to degradation by metabolic enzymes. nih.gov This enhanced stability can lead to a longer half-life in the body, potentially allowing for less frequent dosing. Furthermore, the electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can in turn affect the compound's solubility, permeability, and binding affinity. nih.gov

Potential for Enhanced Pharmacological Profiles

The incorporation of a fluorine atom at the 6-position of 2-phenylimidazo[1,2-a]pyridine is hypothesized to confer several pharmacological advantages. The increased metabolic stability can lead to improved bioavailability and a more predictable pharmacokinetic profile. nih.gov Moreover, fluorine substitution can enhance the binding affinity and selectivity of the compound for its biological targets. nih.gov

The planar structure of the 2-phenylimidazo[1,2-a]pyridine core makes it a suitable candidate for an ATP-competitive inhibitor of kinases. The electronegativity of the fluorine atom at the 6-position can modulate the electronic interactions within the kinase's ATP-binding pocket, potentially leading to enhanced selectivity for specific tyrosine kinases. nih.gov

Another promising area of research for this compound is in the modulation of neurological targets. Imidazo[1,2-a]pyridine derivatives have been explored as agonists for GABA-A receptors. nih.gov The fluorine substitution at the 6-position is thought to improve the compound's ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. nih.gov Research on a series of fluorinated imidazo[1,2-a]pyridines has identified them as positive allosteric modulators of the α1-GABA-A receptor, with some derivatives exhibiting potent activity. nih.gov

Compound ClassTargetActivity (IC50/EC50)
Imidazo[1,2-a]pyridine Derivativec-Met Kinase3.9 nM (IC50)
Imidazo[1,2-a]pyridine Derivativec-Met Kinase12.8 nM (IC50)
Fluorinated Imidazo[1,2-a]pyridineα1-GABA-A Receptor20.9 nM (EC50)
Fluorinated Imidazo[1,2-a]pyridineα1-GABA-A Receptor22.8 nM (EC50)

The compelling combination of the versatile imidazo[1,2-a]pyridine scaffold with the strategic incorporation of fluorine in this compound presents a promising platform for the development of novel therapeutics with enhanced pharmacological profiles. Further research into this specific compound and its analogs is warranted to fully elucidate its potential in areas such as oncology and neuroscience.

Properties

IUPAC Name

6-fluoro-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXAMLQRFAGVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856015
Record name 6-Fluoro-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126635-20-8
Record name 6-Fluoro-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluoro 2 Phenylimidazo 1,2 a Pyridine and Its Analogs

Classical and Contemporary Synthetic Routes to Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine (B132010) system has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods range from traditional condensation reactions to modern catalytic processes, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact. acs.org

A cornerstone in the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a substituted 2-aminopyridine (B139424) and an α-haloketone. bio-conferences.orgnih.govresearchgate.netresearchgate.net This approach, often referred to as the Tschitschibabin reaction, is one of the most widely used methods for constructing this heterocyclic system. bio-conferences.org The reaction typically proceeds via nucleophilic substitution of the halogen by the endocyclic nitrogen of the 2-aminopyridine, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring. scielo.br

In a move towards greener and more sustainable chemical processes, catalyst-free and solvent-free conditions have been successfully applied to the synthesis of imidazo[1,2-a]pyridines. scielo.brsemanticscholar.org A groundbreaking method involves the direct reaction of α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C without the need for a catalyst or solvent. bio-conferences.org This approach simplifies the synthetic process and aligns with the principles of green chemistry by minimizing waste and energy consumption. bio-conferences.orgscielo.br The reaction proceeds efficiently, with the key step being the nucleophilic substitution of the halide by the pyridine (B92270) nitrogen. bio-conferences.org Another eco-friendly approach utilizes a grindstone procedure at room temperature, affording products in excellent yields within minutes. researchgate.net This mechanochemical method offers advantages such as a broad substrate scope, short reaction times, and simple water work-up, often eliminating the need for chromatographic purification. researchgate.net

Reactant 1Reactant 2ConditionsYieldReference
2-Aminopyridineα-Haloketone60°C, neatGood to Excellent bio-conferences.orgsemanticscholar.org
2-Aminopyridinesω-BromomethylketonesGrindstone, 25-30°C, 3-5 minExcellent researchgate.net

A facile and efficient protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous ethanol (B145695). royalsocietypublishing.orgroyalsocietypublishing.orgvulcanchem.com This method involves the two-component cyclization of substituted 2-aminopyridines with phenacyl bromides at room temperature, providing good to excellent yields (65–94%). royalsocietypublishing.orgroyalsocietypublishing.orgvulcanchem.com The use of aqueous ethanol as a solvent makes this process environmentally friendly. royalsocietypublishing.orgroyalsocietypublishing.org The reaction mechanism is believed to proceed through the formation of a pyridinium (B92312) salt intermediate, which is then deprotonated by DBU to facilitate the final cyclization. vulcanchem.com This protocol has a broad substrate scope and can be scaled up to multigram synthesis. royalsocietypublishing.orgroyalsocietypublishing.org

2-Aminopyridine DerivativePhenacyl Bromide DerivativeCatalystSolventYield (%)
Substituted 2-aminopyridinesSubstituted phenacyl bromidesDBUAqueous Ethanol (1:1 v/v)65-94

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and it has been successfully applied to the synthesis of imidazo[1,2-a]pyridines. bio-conferences.orgconnectjournals.comacs.org These methods offer significant advantages over conventional heating, including dramatically reduced reaction times (often from hours to minutes), improved yields, and cleaner reaction profiles. acs.orgbeilstein-journals.org Catalyst-free heteroannulation reactions of various substituted 2-aminopyridines with α-bromoketones have been developed using a mixture of water and isopropanol (B130326) as a green solvent under microwave irradiation. acs.org This approach provides excellent yields and is applicable to a broad range of substrates. acs.org In another green protocol, substituted 2-aminonicotinic acid and chloroacetaldehyde (B151913) are reacted in water under microwave irradiation without any catalyst, affording the desired products in excellent yields (92–95%) within 30 minutes. connectjournals.com

ReactantsConditionsSolventYieldReference
2-Aminopyridines, α-BromoketonesMicrowave irradiation, catalyst-freeH₂O-IPAExcellent acs.org
2-Aminonicotinic acid, ChloroacetaldehydeMicrowave irradiation, catalyst-freeWater92-95% connectjournals.com

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules. A one-pot cascade process has been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles, a related fused heterocyclic system, which proceeds through the condensation of aromatic ketones, N-bromosuccinimide (NBS), and a thiadiazol-2-amine under microwave irradiation in a green reaction medium. researchgate.net While not directly synthesizing 6-fluoro-2-phenylimidazo[1,2-a]pyridine, this methodology highlights the potential of cascade strategies in the construction of fused imidazole (B134444) heterocycles. More specifically for the imidazo[1,2-a]pyridine core, a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene has been reported to produce 3-arylimidazo[1,2-a]pyridines in high yields. organic-chemistry.org Furthermore, a Cu(II)-promoted cascade synthesis of fused imidazo-pyridine-carbonitriles has been achieved through an addition-cyclization reaction followed by an Ullmann-type C-N coupling. nih.gov

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and diversification of heterocyclic compounds, including imidazo[1,2-a]pyridines. nih.govrsc.org This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. nih.gov Various C-H functionalization reactions, such as arylation, thiolation, and formylation, have been developed for the imidazo[1,2-a]pyridine core, with a particular focus on the C3 position. nih.govnih.gov While many of these methods rely on transition metal catalysis, metal-free approaches are also being explored. rsc.orgnih.gov Visible light-induced C-H functionalization has gained significant attention as a green and sustainable method, providing an effective pathway for the synthesis of various substituted imidazo[1,2-a]pyridine derivatives. nih.gov

C-H Functionalization Strategies

Visible-Light-Mediated C-H Trifluoromethylation

The introduction of trifluoromethyl (CF₃) groups into heterocyclic compounds is a key strategy in medicinal chemistry, and visible-light photoredox catalysis has emerged as a mild and efficient method for this transformation. nih.gov The direct C-H trifluoromethylation of imidazo[1,2-a]pyridines typically occurs at the C3 position. researchgate.net This reaction can be achieved using sodium triflinate (CF₃SO₂Na), also known as the Langlois' reagent, as the trifluoromethyl source. nih.govfao.org The process is often facilitated by an organic photosensitizer, such as eosin (B541160) Y or anthraquinone-2-carboxylic acid, under irradiation with visible light (e.g., blue LEDs). fao.orgmdpi.com

The plausible mechanism involves the photo-excited catalyst initiating a single electron transfer (SET) process to generate a CF₃ radical from the triflinate salt. nih.govresearchgate.net This highly reactive radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, forming a radical intermediate. nih.gov Subsequent oxidation and deprotonation steps yield the final C3-trifluoromethylated product. researchgate.net A notable advantage of this method is its operation under mild, transition-metal-free conditions. fao.org Researchers have also described a photosensitizer-free approach using an electrophilic trifluoromethylating reagent derived from a sulfonium (B1226848) ylide skeleton, which forms a charge-transfer complex upon absorbing visible light. sioc-journal.cn

Table 1: Examples of Visible-Light-Mediated C3-Trifluoromethylation of Imidazo[1,2-a]pyridines
SubstrateCF₃ SourcePhotocatalystYield (%)Reference
2-Phenylimidazo[1,2-a]pyridine (B181562)CF₃SO₂NaEosin YData not specified researchgate.netresearchgate.net
Imidazo[1,2-a]pyridineCF₃SO₂NaAnthraquinone-2-carboxylic acidData not specified fao.org
2-Methylimidazo[1,2-a]pyridineUmemoto's reagentNone (Photosensitizer-free)Data not specified sioc-journal.cn
Copper-Catalyzed Oxidative C-H Cyanation and Formylation

Copper-catalyzed reactions provide a powerful means for the direct functionalization of C-H bonds in imidazo[1,2-a]pyridines. Specifically, methods for C3-cyanation and C3-formylation have been developed, offering pathways to introduce synthetically versatile nitrile and aldehyde groups.

For C-H cyanation, a copper-mediated oxidative system can be employed. rsc.org One approach uses a combination of ammonium (B1175870) iodide and dimethylformamide (DMF) as a non-toxic source for the cyano group. rsc.org Mechanistic studies suggest a two-step process involving an initial iodination at the C3 position, followed by a copper-catalyzed cyanation. rsc.org This method demonstrates good substrate scope and can be performed on a gram scale. rsc.org An alternative, metal-free electrochemical approach for regioselective C-H cyanation has also been developed, using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source in an undivided electrochemical cell. organic-chemistry.org This electrochemical method proceeds via a radical cation intermediate and avoids the use of toxic cyanide salts. organic-chemistry.org

For C-H formylation, an efficient copper-catalyzed reaction has been developed using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent and molecular oxygen as an environmentally benign oxidant. nih.govrsc.org This protocol directly installs a formyl group at the C3 position of various imidazo[1,2-a]pyridine derivatives in good yields. nih.govrsc.org This transformation is valuable for the synthesis of key intermediates, including the precursor to the pharmaceutical agent Saripidem. rsc.org

Annulation Reactions

The construction of the core imidazo[1,2-a]pyridine ring system is most commonly achieved through annulation reactions, which involve the formation of a new ring fused to the pyridine core. The traditional and most widely used method is the condensation of a 2-aminopyridine with an α-haloketone. nih.govacs.orgrsc.org This reaction proceeds via an initial N-alkylation of the pyridine nitrogen, followed by intramolecular cyclization and dehydration to form the fused imidazole ring. acs.org

More recent developments have expanded the scope and efficiency of annulation strategies. For instance, triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines has been shown to produce C3-substituted imidazo[1,2-a]pyridines. nih.govacs.org This reaction involves the in-situ formation of an electrophilic azirine species that reacts with the 2-halopyridine to generate a pyridinium salt, which then cyclizes to the final product. nih.govacs.org

Another innovative approach is the [3+3] annulation method for synthesizing ring-fluorinated imidazo[1,2-a]pyridines. This transition-metal-free protocol uses 1C,3N-dinucleophiles and β-CF₃-1,3-enynes, proceeding through two consecutive C-F substitutions to build the fluorinated heterocyclic core. rsc.orgrsc.org Additionally, transition metal-catalyzed annulation reactions, such as those employing rhodium(III), have been used to build further complex polycyclic structures onto the 2-arylimidazo[1,2-a]pyridine scaffold. researchgate.net

Specific Synthetic Approaches to Fluorinated Imidazo[1,2-a]pyridines

Incorporation of Fluorinated Moieties

The synthesis of fluorinated imidazo[1,2-a]pyridines can be achieved either by introducing fluorine-containing groups onto a pre-formed heterocyclic scaffold or by constructing the ring system using fluorinated building blocks.

Direct C-H trifluoromethylation, as discussed previously, is a primary example of the first approach, where a CF₃ group is installed regioselectively at the C3 position. researchgate.netfao.org Beyond trifluoromethylation, direct fluorination can be accomplished. A regioselective synthesis of 3-fluoro-imidazo[1,2-a]pyridines uses Selectfluor as the fluorinating agent in an aqueous medium. acs.org This reaction proceeds via an electrophilic fluorination process. acs.org A one-pot synthesis of 3-fluoro-imidazo[1,2-a]pyridines has also been reported starting from commercially available styrene, which undergoes a sequence of keto-bromination, condensation with a 2-aminopyridine, and finally fluorination using 1-fluoropyridinium tetrafluoroborate. researchgate.net

The second strategy involves building the ring with components that already contain fluorine. A base-mediated [3+3] annulation cascade provides a route to ring-fluorinated imidazo[1,2-a]pyridines from β-CF₃-1,3-enynes, where the fluorine is incorporated directly into the heterocyclic core during its formation. rsc.orgrsc.org

Photochemical Synthesis of Functionalized Imidazopyridines

Photochemistry, particularly using visible light, offers a sustainable and powerful platform for the synthesis and functionalization of imidazopyridines under mild conditions. mdpi.commdpi.com These methods often proceed through radical pathways initiated by a photocatalyst. researchgate.net

Visible-light-induced C-H functionalization is a prominent application of this strategy. mdpi.comresearchgate.net As detailed in section 2.1.3.1, the C3-trifluoromethylation of imidazo[1,2-a]pyridines is a key example of this approach. researchgate.netresearchgate.net The same principles can be extended to introduce other functional groups. For example, Hajra's group developed a visible-light-mediated method for the C3 thiocyanation of imidazo[1,2-a]pyridines using eosin Y as the photoredox catalyst and ammonium thiocyanate (B1210189) as the reagent. mdpi.commdpi.com The reaction is believed to proceed via the formation of a thiocyanate radical. mdpi.com These photochemical methods highlight a move towards more eco-compatible synthetic strategies in heterocyclic chemistry. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of synthetic routes to imidazo[1,2-a]pyridines is highly dependent on the careful optimization of reaction conditions. This typically involves screening various parameters such as catalysts, solvents, temperature, and reaction time to maximize product yields.

In the development of a molecular iodine-catalyzed, three-component synthesis of imidazo[1,2-a]pyridine derivatives, a model reaction was optimized by testing different iodine sources (NaI, KI, CuI, ZnI₂, I₂) and solvents. nih.govacs.org The results showed that using 20 mol% of molecular iodine in water under ultrasonic conditions provided the highest yield (79%) in the shortest time. nih.govacs.org

For the triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines, optimization led to an isolated yield of 85% for the target imidazo[1,2-a]pyridine. nih.govacs.org Similarly, in a one-pot, five-component synthesis of novel imidazo[1,2-a]pyridine-6-carbohydrazides, various solvents and catalysts were screened. rsc.org The optimal conditions were found to be a mixture of water and ethanol (1:3, v/v) at reflux, which afforded the product in 87% yield without the need for a catalyst. rsc.org

In a copper-catalyzed synthesis from aminopyridines and nitroolefins, optimization experiments identified CuBr as the most effective catalyst and DMF as the optimal solvent at 80°C, achieving yields up to 90%. organic-chemistry.org These examples underscore the critical role of systematic optimization in developing practical and high-yielding synthetic protocols for this important class of heterocycles.

Table 2: Optimization of Iodine-Catalyzed Synthesis of a 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivative nih.gov
Iodine SourceSolventTime (h)Yield (%)
--2No Reaction
-H₂O2No Reaction
NaIH₂O128
KIH₂O133
CuIH₂O155
I₂ (20 mol%)-1.562
I₂ (20 mol%)H₂O179

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is an area of growing interest, driven by the need for more sustainable and environmentally benign chemical processes. acs.orgrsc.org Traditional synthetic routes often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions. In contrast, green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize safer substances. scielo.br Key strategies in this endeavor include the use of alternative energy sources, solvent-free reaction conditions, and the development of catalytic systems with high atom economy. acs.orgorganic-chemistry.org

Several innovative methodologies have been developed that align with the principles of green chemistry for the synthesis of the imidazo[1,2-a]pyridine scaffold. These include mechanochemical methods, visible-light-mediated reactions, and the use of eco-friendly catalysts and solvents. scielo.brmdpi.comrsc.org These approaches not only offer environmental benefits but can also lead to improved reaction efficiency, higher yields, and simplified purification procedures. rsc.orgscielo.br

One prominent green approach is the use of mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, thereby eliminating the need for bulk solvents. scielo.brscielo.br This technique has been successfully applied to the synthesis of 2-phenylimidazo[1,2-a]pyridine, demonstrating its potential for creating a safer and more energy-efficient process. scielo.brresearchgate.net Another significant advancement is the utilization of visible light as a sustainable energy source to drive chemical transformations, often in conjunction with photoredox catalysts. mdpi.comnih.gov This method allows for reactions to be carried out under mild conditions and can enable novel reaction pathways. mdpi.com

Furthermore, the development of catalytic systems that are efficient and can be easily recovered and reused is a cornerstone of green synthesis. Research has explored the use of catalysts such as iodine and copper in more environmentally friendly reaction media. rsc.orgorganic-chemistry.orgrsc.org For instance, copper-catalyzed syntheses using air as the oxidant exemplify a move towards more sustainable practices by replacing hazardous oxidizing agents. organic-chemistry.org Similarly, the use of water as a solvent or performing reactions under solvent-free conditions represents a significant step towards minimizing the environmental footprint of these synthetic processes. rsc.orgscielo.brnih.gov

The following table summarizes and compares various green synthetic methodologies for the preparation of 2-phenylimidazo[1,2-a]pyridine and its analogs, highlighting the key green principles they adhere to.

MethodologyKey Green PrinciplesReaction ConditionsYield (%)Reference
Mechanochemical Synthesis (Manual Grinding)Solvent-free, Energy efficiency2-bromoacetophenone, 2-aminopyridine, manual grinding for 30 min77 scielo.br
Mechanochemical Synthesis (Vortex Mixing)Solvent-free, Energy efficiency2-bromoacetophenone, 2-aminopyridine, vortex mixing at 700 rpm for 10 minNot specified scielo.br
Visible Light-Mediated SynthesisUse of renewable energy, Mild conditionsCopper(I) chloride catalyst, molecular oxygen as oxidant, room temperatureNot specified rsc.org
Solvent-Free SynthesisSolvent-freeα-bromoacetophenone, 2-aminopyridine, 60 °C for 20 min91 scielo.br
Iodine-Catalyzed SynthesisUse of a benign catalystAryl aldehyde, 2-aminopyridine, tert-butyl isocyanide, 5 mol% I2, ethanol, room temperatureGood yields rsc.orgrsc.org
Copper-Catalyzed Synthesis in AirUse of a green oxidant (air)Aminopyridines, nitroolefins, CuBr catalyst, DMF, 80°CUp to 90 organic-chemistry.org
Aqueous SynthesisUse of a safe solvent (water)NaOH-promoted cycloisomerisation of N-propargylpyridiniums, ambient temperatureQuantitative rsc.org

Structure Activity Relationship Sar Studies of 6 Fluoro 2 Phenylimidazo 1,2 a Pyridine and Its Derivatives

Positional and Substituent Effects on Biological Activity

The introduction of a fluorine atom onto the imidazo[1,2-a]pyridine (B132010) core significantly impacts the molecule's physicochemical properties and, consequently, its biological activity. Fluorine's high electronegativity and relatively small size allow it to serve as a bioisosteric replacement for a hydrogen atom, while profoundly altering electronic distribution, metabolic stability, and membrane permeability.

Specifically, fluorine substitution at the 6-position of the imidazo[1,2-a]pyridine ring has been shown to enhance blood-brain barrier penetration, a crucial attribute for developing drugs targeting the central nervous system. This improvement is attributed to the modulation of the molecule's lipophilicity and its interaction with membrane transporters. Furthermore, the presence of fluorine can increase the metabolic stability of the compound by blocking potential sites of oxidative metabolism, leading to a longer biological half-life. The electronegativity of the fluorine atom also modulates the electronic interactions of the scaffold with biological targets, which can enhance binding affinity and selectivity, for instance, in kinase inhibition. vulcanchem.com While studies on 7-fluoro-imidazo[1,2-a]pyridine also highlight the role of fluorine in influencing solubility and reactivity, the specific placement at the 6-position is particularly noted for its favorable effects on CNS drug design. vulcanchem.com

For instance, in the context of binding to peripheral benzodiazepine (B76468) receptors (PBRs), the introduction of polar substituents, particularly those with hydrogen bond acceptor and/or donor capabilities at the para-position of the 2-phenyl ring, leads to high-affinity ligands. documentsdelivered.com Conversely, for antimicrobial applications, the presence of electron-withdrawing groups on the 2-phenyl ring has been found to improve biological activity. researchgate.net The versatility of the 2-phenyl position allows for extensive optimization, where different substitution patterns can be explored to achieve desired potency and selectivity for a wide range of targets, from enzymes like cyclooxygenase (COX-2) to receptors in the central nervous system. researchgate.net

The interplay of electronic and steric effects across the entire 6-fluoro-2-phenylimidazo[1,2-a]pyridine structure is fundamental to its SAR. The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can drastically alter the reactivity and binding capabilities of the molecule.

SAR studies have revealed that electron-withdrawing substituents on the C-2 phenyl ring and the pyridine (B92270) moiety of the imidazo[1,2-a]pyridine core generally lead to improved biological activities, particularly in the antimicrobial domain. researchgate.net In contrast, steric factors, such as the size and shape of substituents, also play a significant role. For example, in the development of anticancer agents, substituting the pyridine ring with bulky groups has been found to be beneficial for antitumor activity. mdpi.com However, there is a limit to this effect, as a dramatic increase in molar refractivity (a measure of molecular volume and polarizability) has been shown to lower antibacterial activity, suggesting an optimal range for steric bulk. dergipark.org.tr These findings underscore the delicate balance between electronic and steric properties that must be achieved to optimize a compound for a specific biological target.

Specific SAR for Targeted Biological Activities

The general principles of SAR are best illustrated by examining specific therapeutic areas where this compound derivatives have been investigated. The anticancer and antimicrobial fields provide clear examples of how targeted modifications lead to enhanced potency.

The imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of novel anticancer agents, including potent kinase inhibitors. A study focused on designing PI3Kα inhibitors introduced the imidazo[1,2-a]pyridine moiety onto a quinazoline (B50416) scaffold. nih.gov Within this series, compound 13k emerged as the most potent derivative, with IC50 values ranging from 0.09 µM to 0.43 µM against a panel of cancer cell lines. The superior activity of 13k highlights the importance of the substituent at the 4-position of the quinazoline ring, demonstrating that specific structural modifications can yield highly potent and selective inhibitors. nih.gov

Another study investigating N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives (a related scaffold) provided further SAR insights. It was observed that compounds with a chlorine substituent at the R1 position consistently displayed better cytotoxic activities against HepG2 and MDA-MB-231 cell lines compared to those with hydrogen or methoxy (B1213986) groups. mdpi.com Furthermore, the substitution on the pyridine ring was critical; bulkier groups were found to be beneficial for antitumor activity. For example, compound 5l , which incorporates a substituted piperazine (B1678402) group, showed potent activity against the MDA-MB-231 cell line (IC50 = 1.4 µM), which was superior to the reference drug sorafenib. mdpi.com

CompoundR1 (on phenyl)R2 (on pyridine)IC50 HepG2 (µM)IC50 MDA-MB-231 (µM)
5aHMorpholine25.311.2
5bHOCH3>100>100
5cClMorpholine15.210.3
5kH4-Benzylpiperazine22.56.0
5lCl4-Benzylpiperazine22.41.4

Derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have demonstrated notable antimicrobial properties. SAR studies in this area have established a clear trend related to the electronic properties of substituents. The introduction of electron-withdrawing groups, both on the C-2 phenyl ring and on the pyridine moiety of the core structure, has been shown to enhance antibacterial activity. researchgate.net This suggests that reducing the electron density of the aromatic system is favorable for the mechanism of antimicrobial action.

For example, derivatives have shown moderate activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values in the range of 8–16 µg/mL. vulcanchem.com The proposed mechanisms for this activity include membrane disruption and the inhibition of efflux pumps. vulcanchem.com Furthermore, studies on related pyridine compounds have shown that specific substituents like nitro and dimethoxy groups on a benzylidene hydrazide side chain can lead to potent activity against a range of bacteria and fungi, sometimes comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov This highlights the broad potential for developing effective antimicrobial agents by modifying the periphery of the core imidazo[1,2-a]pyridine structure.

Compound TypeKey SAR FeatureActivity SpectrumMIC Range (µg/mL)
2-Phenylimidazo[1,2-a]pyridine derivativesElectron-withdrawing groups on phenyl and pyridine ringsGram-positive bacteria8 - 16
Nicotinic acid benzylidene hydrazide derivativesNitro (NO2) substituentsS. aureus, B. subtilis, E. coli, C. albicansComparable to Norfloxacin
Nicotinic acid benzylidene hydrazide derivativesDimethoxy (OCH3)2 substituentsS. aureus, B. subtilis, E. coli, C. albicansComparable to Fluconazole

Antipsychotic Activity and GABAA Receptor Affinity

Derivatives of 2-phenylimidazo[1,2-a]pyridine are being investigated as potential antipsychotic agents due to their activity as positive allosteric modulators (PAMs) of the GABAA receptor. researchgate.netmdpi.com Research suggests that dysfunction in the GABAergic system may be involved in the pathophysiology of schizophrenia, making GABAA receptors a viable target for novel antipsychotic drugs. researchgate.netmdpi.com

The SAR studies in this area reveal that modifications to the core 2-phenylimidazo[1,2-a]pyridine structure can significantly impact receptor affinity and metabolic stability. Fluorination, in particular, has been a key strategy. Introducing a fluorine atom to the 2-phenylimidazo[1,2-a]pyridine scaffold has been shown to improve metabolic stability compared to non-fluorinated or methyl-substituted counterparts. researchgate.net This enhancement is critical for developing viable CNS drug candidates. For instance, single-site fluorination can enhance metabolic stability and bioavailability without disrupting the molecule's recognition by its biological target. mdpi.com

Further SAR exploration has focused on introducing specific modifications at the amide terminal of the molecule, which can enhance activity towards α1β2γ2 GABA-A receptor ligands. researchgate.net One study on fluorinated 3-aminomethyl derivatives of 2-phenylimidazo[1,2-a]pyridine identified a compound (Compound 7) with high affinity for the GABAA receptor (Ki = 27.2 nM) and antipsychotic-like activity in animal models. researchgate.net This highlights the importance of the substitution pattern on the imidazo[1,2-a]pyridine core for achieving desired pharmacological effects.

CompoundModificationGABAA Receptor Affinity (Ki)Activity
Compound 7 Fluorinated 3-aminomethyl derivative27.2 nMAntipsychotic-like activity
Zolpidem 6-methyl-2-(p-tolyl) derivativeNot specifiedSedative-hypnotic

Aldehyde Dehydrogenase Inhibitor SAR

The imidazo[1,2-a]pyridine scaffold has been systematically optimized to develop potent inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A isoform family, which is implicated in cancer stem cell vitality. nih.govmdpi.com Structure-based optimization of lead compounds has led to the identification of key structural features that govern inhibitory potency and selectivity. nih.gov

SAR studies on a series of 2,8-diphenylimidazo[1,2-a]pyridine derivatives revealed that the nature and position of substituents on both phenyl rings are crucial for ALDH1A3 inhibition. nih.gov A significant increase in inhibitory efficacy was observed with the introduction of electron-withdrawing substituents at the para position of the 8-phenyl ring. For example, substituting the 8-phenyl ring with a fluoro (Compound 3b) or chloro (Compound 3c) atom resulted in a nearly tenfold increase in potency compared to the unsubstituted parent compound (3a). nih.gov

The most potent inhibitor from this series, Compound 3f, which features a methoxycarbonyl group, demonstrated submicromolar activity, representing a hundredfold increase in potency compared to the unsubstituted lead. nih.gov Additionally, substitutions on the 2-phenyl ring contribute to activity. A methoxy group in the meta position of the 2-phenyl ring was found to be effective in maintaining inhibitory activity in the low micromolar range. nih.gov

Compound8-Phenyl Ring Substitution (para)2-Phenyl Ring SubstitutionALDH1A3 IC50 (µM)
3a HH80.6 ± 1.8
3b FH6.0 ± 1.3
3c ClH5.5 ± 1.4
3f COOCH3H0.66 ± 1.3
3q F3-OCH37.2 ± 1.5
3r Cl3-OCH34.3 ± 1.6

PDGFR Activity SAR

The imidazo[1,2-a]pyridine core has also been explored for its potential as an inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase implicated in various cancers and fibrotic diseases. nih.gov Medicinal chemistry efforts guided by molecular modeling have been employed to develop potent and selective small-molecule inhibitors based on this scaffold. nih.gov

The SAR exploration for PDGFR inhibitors led to the key finding that incorporating a constrained secondary amine could enhance selectivity. nih.gov A significant breakthrough in this series was the integration of a fluorine-substituted piperidine. This modification resulted in a notable reduction of P-glycoprotein (Pgp) mediated efflux, a common mechanism of drug resistance, and consequently improved the oral bioavailability of the compounds. nih.gov This demonstrates how targeted fluorination can address specific pharmacokinetic challenges in drug design. Compound 28 from this series, featuring the fluoro-piperidine moiety, showed promising oral exposure in rodent models and a significant effect in pharmacokinetic-pharmacodynamic assays. nih.gov

Rational Drug Design Principles

The development of imidazo[1,2-a]pyridine derivatives as ALDH inhibitors exemplifies the application of rational drug design principles. nih.gov Researchers have utilized a structure-based optimization strategy, starting from a previously identified lead compound. nih.gov This approach involves leveraging structural information of the target enzyme to guide the design of more potent and selective inhibitors.

Crystallization and modeling studies have been instrumental in understanding how these compounds interact with the catalytic site of the ALDH1A3 isoform. nih.gov By elucidating the binding modes of these inhibitors, scientists can make informed decisions about which chemical modifications are likely to enhance affinity and efficacy. This iterative process of design, synthesis, and biological evaluation, informed by structural biology and computational modeling, is a cornerstone of modern rational drug design. It allows for the systematic exploration of chemical space to refine a lead compound's properties, ultimately leading to the identification of potent drug candidates like the submicromolar ALDH inhibitor, Compound 3f. nih.gov

Mechanistic Investigations of 6 Fluoro 2 Phenylimidazo 1,2 a Pyridine’s Biological Actions

Elucidation of Molecular Targets and Pathways

Research has identified that 6-Fluoro-2-phenylimidazo[1,2-a]pyridine and its structural relatives interact with several critical biological molecules, including enzymes and receptors, thereby initiating a cascade of downstream effects.

The imidazo[1,2-a]pyridine (B132010) scaffold has been established as a potent inhibitor of key enzymes vital for cell survival and proliferation, particularly in cancer stem cells and pathogenic bacteria.

Aldehyde Dehydrogenase 1A3 (ALDH1A3): A novel class of imidazo[1,2-a]pyridine derivatives has been identified as potent inhibitors of ALDH1A3. researchgate.netnih.gov This enzyme is a hallmark of cancer stem cells (CSCs), and its overexpression is linked to poor prognosis in aggressive cancers like glioblastoma multiforme (GBM). nih.govnih.gov The inhibition of ALDH1A3 is considered a promising therapeutic strategy to combat GBM by targeting the resilient stem-like cell population responsible for tumor recurrence. nih.govuniupo.it Specifically, a derivative identified as the 6-(4-fluoro)phenyl variant demonstrated significant efficacy against patient-derived glioblastoma stem-like cells, with IC50 values ranging from picomolar to nanomolar concentrations. researchgate.net This highlights the isoform-specific selectivity of these compounds, which bind to a non-conserved tyrosine residue within ALDH1A3, driving their targeted activity. researchgate.net

QcrB: Imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of QcrB, a subunit of the ubiquinol (B23937) cytochrome c reductase in the electron transport chain of Mycobacterium tuberculosis. plos.orgnih.gov High-throughput screening identified these compounds as active lead molecules against the bacterium. plos.orgresearchgate.net Genetic studies confirmed that mutations in the qcrB gene confer resistance to this class of inhibitors, and overexpression of QcrB leads to a significant increase in the minimum inhibitory concentration (MIC), validating it as the direct target. plos.orgnih.gov Inhibition of QcrB disrupts the bacterium's energy metabolism, a critical pathway for its survival. embopress.org

Table 1: Enzyme Inhibition Data for Imidazo[1,2-a]pyridine Derivatives
Compound ClassTarget EnzymeOrganism/Cell TypeKey FindingsReference
6-(4-fluoro)phenyl derivativeALDH1A3Glioblastoma Stem CellsIC50 values of 25.2 nM (PN-157), 63.4 nM (MES-267), and 2.58 pM (MES-374) researchgate.net
Imidazo[1,2-a]pyridines (IPs)QcrBM. tuberculosisMICs in the range of 0.03 to 5 µM; target confirmed by resistance mutations and gene overexpression. plos.orgnih.gov

Derivatives of the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold have been shown to interact with various receptors, indicating a broader potential for pharmacological modulation beyond enzyme inhibition.

GABAA Receptor: Fluorinated 3-aminomethyl derivatives of 2-phenylimidazo[1,2-a]pyridine have been synthesized and evaluated as positive allosteric modulators (PAMs) of the GABAA receptor. nih.gov One such compound demonstrated a high affinity for the GABAA receptor with a Ki value of 27.2 nM. nih.gov These findings suggest that the imidazo[1,2-a]pyridine core can serve as a scaffold for developing agents that modulate GABAergic neurotransmission. nih.gov

PDGFR (Platelet-Derived Growth Factor Receptor): A class of imidazo[1,2-a]pyridines has been discovered to be potent, small-molecule inhibitors of PDGFR. nih.govnih.gov This receptor tyrosine kinase is a key target in oncology, as its activation is implicated in tumor growth, angiogenesis, and fibrosis. nih.gov Medicinal chemistry efforts, guided by molecular modeling, led to the development of these inhibitors. nih.gov

Nurr-1 Nuclear Receptors: A 2-aryl-6-phenylimidazo[1,2-α]pyridine derivative, SA00025, was identified as an agonist for the orphan nuclear receptor Nurr1. nih.gov Nurr1 is crucial for the development and maintenance of midbrain dopamine (B1211576) neurons, making it a therapeutic target for Parkinson's disease. nih.gov Agonists of Nurr1 have been shown to protect dopaminergic neurons in animal models of the disease. nih.gov

Peripheral Benzodiazepine (B76468) Receptors (PBR): Numerous 6-substituted and 6,8-disubstituted 2-phenylimidazo[1,2-a]pyridine derivatives have been synthesized and found to possess high affinity and selectivity for PBRs (also known as the translocator protein, TSPO). nih.govnih.gov Depending on the substituents, these compounds can be highly selective for PBR over central benzodiazepine receptors (CBR). nih.gov For instance, certain 6,8-disubstituted acetamides were found to be over 1000-fold more selective for PBR. nih.gov Ligands for PBR are known to stimulate neurosteroid synthesis. nih.gov

Table 2: Receptor Binding Affinity for Imidazo[1,2-a]pyridine Derivatives
Compound ClassReceptor TargetAffinity/ActivityKey FindingsReference
Fluorinated 3-aminomethyl derivativeGABAAKi = 27.2 nMPositive allosteric modulator with antipsychotic-like activity. nih.gov
Imidazo[1,2-a]pyridinesPDGFRPotent InhibitorsNovel class of orally bioavailable PDGFR inhibitors. nih.govnih.gov
2-aryl-6-phenyl derivative (SA00025)Nurr-1AgonistProtects dopaminergic neurons in a rat model of Parkinson's disease. nih.gov
6,8-disubstituted acetamide (B32628) derivativePBRHigh affinity and >1000-fold selectivity vs CBRPotent and selective ligands for peripheral benzodiazepine receptors. nih.gov

Cellular and Subcellular Effects

The interactions of this compound and related compounds at the molecular level translate into significant effects on cellular and subcellular functions, particularly in cancer cells.

As potent inhibitors of ALDH1A3, imidazo[1,2-a]pyridine derivatives, including the 6-fluoro variant, have a profound impact on glioblastoma stem cells (GSCs). researchgate.net These cells are a subpopulation within tumors that possess stem-like properties and are highly resistant to conventional therapies. nih.govuniupo.it By targeting ALDH1A3, these compounds effectively decrease the viability of GSCs. A 6-(4-fluoro)phenyl derivative showed remarkable potency, reducing the cell viability of patient-derived proneural and mesenchymal glioma sphere cell lines with IC50 values in the nanomolar to picomolar range. researchgate.net This demonstrates a targeted cytotoxic effect on the very cells responsible for glioblastoma's aggressive nature and recurrence. researchgate.netuniupo.it

The imidazo[1,2-a]pyridine scaffold has been linked to the modulation of mitochondrial functions through different mechanisms. In the context of tuberculosis, inhibition of QcrB directly disrupts the mitochondrial electron transport chain, leading to impaired ATP synthesis. plos.orgembopress.org In glioblastoma cells, a selenylated imidazo[1,2-a]pyridine derivative was shown to decrease the mitochondrial membrane potential and induce the release of cytochrome c, key events in the intrinsic pathway of apoptosis. researchgate.net This suggests that, in addition to specific enzyme inhibition, these compounds can induce mitochondrial dysfunction, contributing to their anticancer effects.

Proposed Mechanisms of Action

Based on the available evidence, the primary proposed mechanism of action for this compound against glioblastoma is the targeted inhibition of the enzyme ALDH1A3. researchgate.netnih.gov This enzyme is critical for the survival and proliferation of glioblastoma stem cells. nih.gov By inhibiting ALDH1A3, the compound disrupts key metabolic pathways within these stem-like cells, leading to a potent cytotoxic effect and reducing their viability at extremely low concentrations. researchgate.net This targeted action against the GSC population represents a novel strategy to overcome the therapeutic resistance of glioblastoma. researchgate.netnih.gov The ability of related compounds to induce mitochondrial dysfunction further suggests a multi-pronged attack on cancer cells, ultimately leading to apoptosis. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. chemrxiv.org This method is instrumental in understanding the binding mechanisms of potential drugs and is widely applied to the imidazo[1,2-a]pyridine (B132010) class to elucidate their interactions with various biological targets.

Molecular docking simulations predict both the binding mode (the spatial orientation and conformation of the ligand within the target's binding site) and the binding affinity, which quantifies the strength of the interaction. f1000research.com Binding affinity is often expressed as a docking score in units of energy (e.g., kcal/mol) or as an inhibition constant (Ki) or IC50 value determined experimentally. f1000research.com

For the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold, substitutions at the 6-position have been shown to significantly influence binding affinity and selectivity for various receptors. For instance, studies on derivatives targeting benzodiazepine (B76468) receptors (BZR) revealed that the nature of the substituent at C(6) is a critical determinant of affinity for both central (CBR) and peripheral (PBR) types. nih.gov While some 6-substituted compounds showed high affinity and selectivity for either CBR or PBR, 6,8-disubstituted derivatives were found to be over 1000-fold more selective for PBR. nih.gov

Similarly, in the development of radioligands for β-amyloid (Aβ) aggregates, derivatives of the related 6-iodo-2-phenylimidazo[1,2-a]pyridine (B187272) structure showed moderate to high binding affinities, with Ki values in the nanomolar range. nih.gov The introduction of a fluorine atom, as in 6-fluoro-2-phenylimidazo[1,2-a]pyridine, is known to enhance metabolic stability and can improve binding affinity through favorable electronic interactions. vulcanchem.com

Table 1: Binding Affinities of Selected Imidazo[1,2-a]pyridine Derivatives for Various Targets

Compound Class Target Reported Affinity
6-Substituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides Central & Peripheral Benzodiazepine Receptors IC50 ratios (CBR/PBR) ranging from 0.32 to 232 nih.gov
18F-labeled 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives β-Amyloid (Aβ) Aggregates Ki = 27 ± 8 nM and 40 ± 5 nM nih.gov

This table is for illustrative purposes, showing data for structurally related compounds to demonstrate how affinity is reported and influenced by substitutions.

Docking simulations provide detailed information about the non-covalent interactions between the ligand and the amino acid residues of the target protein. These interactions are the basis of molecular recognition and binding affinity. For the this compound scaffold, key interactions include:

π-π Stacking: The planar, aromatic 2-phenyl group and the imidazo[1,2-a]pyridine core frequently engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. vulcanchem.com

Hydrogen Bonding: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can act as hydrogen bond acceptors, forming crucial connections with hydrogen bond donor residues in the target protein.

Electrostatic Interactions: The fluorine atom at the 6-position is highly electronegative, which can modulate the electronic properties of the entire ring system. vulcanchem.com This can lead to favorable electrostatic or dipole-dipole interactions with the target, potentially enhancing binding affinity and selectivity. vulcanchem.com

The planar structure of the scaffold is particularly well-suited for ATP-competitive binding in the pockets of various kinases. vulcanchem.com

Table 2: Potential Ligand-Target Interactions for the this compound Scaffold

Interaction Type Contributing Molecular Feature Potential Interacting Amino Acid Residues
π-π Stacking Phenyl group, Imidazopyridine ring Phe, Tyr, Trp
Hydrogen Bonding Imidazopyridine Nitrogen atoms Ser, Thr, Asn, Gln, His
Hydrophobic Interactions Entire scaffold Ala, Val, Leu, Ile, Met

Structure-Based Drug Design

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes 3D structural information of the biological target, often obtained from X-ray crystallography or NMR spectroscopy. This information, combined with computational modeling, guides the design of more potent and selective inhibitors.

The 2-phenylimidazo[1,2-a]pyridine scaffold has been successfully optimized using SBDD principles. In one notable example, a virtual screening campaign led to the discovery of a distinct class of 2-phenylimidazo[1,2-a]pyridine-6-carboxamide (B13729421) inhibitors of hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS). nih.gov Careful evaluation of the protein-ligand crystal structures and structure-activity relationships (SAR) guided the optimization process, ultimately leading to a novel, potent, and orally active inhibitor. nih.gov This highlights how computational screening combined with structural biology can effectively identify and refine lead compounds based on this privileged scaffold.

Theoretical Calculations for Reactivity and Conformational Preferences

Theoretical calculations, often employing quantum mechanics methods like Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties and conformational possibilities of a molecule. Such calculations have been performed on the imidazo[1,2-a]pyridine system to better understand its chemical reactivity and structural behavior. researchgate.net

These calculations can determine the distribution of electron density and the electrostatic potential map of this compound. The electronegative fluorine atom significantly influences this distribution, creating regions of positive and negative potential that dictate how the molecule will interact with its biological targets.

Regarding conformational preferences, the fused imidazo[1,2-a]pyridine ring system is inherently planar. However, theoretical calculations can predict the preferred rotational angle (dihedral angle) of the 2-phenyl group relative to the core structure. These calculations also help understand the energetic barriers to rotation. Understanding the lowest energy conformation is crucial, as this is often the bioactive conformation required for binding to a target protein. Computational studies on other fluorinated heterocyclic systems have shown that free enthalpy differences (ΔG) between conformers can be accurately calculated to predict the most stable arrangements in both the gas phase and in different solvents. nih.gov

Preclinical Evaluation and Therapeutic Potential

In vitro Studies

In vitro assessments are fundamental to characterizing the biological activity of a compound at the cellular and molecular level. For the imidazo[1,2-a]pyridine (B132010) class, these studies have unveiled activities across various therapeutic areas.

Efficacy against Cell Lines (e.g., Cancer, Bacterial, Fungal)

While specific data for 6-Fluoro-2-phenylimidazo[1,2-a]pyridine is limited, extensive research on its structural analogs demonstrates significant cytotoxic and antimicrobial potential.

Anticancer Activity : Studies on a range of 6-substituted imidazo[1,2-a]pyridines have shown excellent activity against colon cancer cell lines, including HT-29 and Caco-2. nih.gov This research indicated that the compounds could induce apoptosis, or programmed cell death, by activating key enzymes like caspase 3 and caspase 8. nih.gov Other novel imidazo[1,2-a]pyridine compounds have also demonstrated anticancer effects against breast cancer cell lines. waocp.org Derivatives of the core structure are also being investigated as potent inhibitors of the PI3Kα enzyme, a key target in cancer therapy, with some showing submicromolar inhibitory activity against various tumor cell lines. mdpi.com

Antibacterial Activity : The broader class of imidazo[1,2-a]pyridine derivatives has been reported to exhibit moderate activity against Gram-positive bacteria, with a suggested mechanism involving membrane disruption and the inhibition of efflux pumps. vulcanchem.com

The table below summarizes the reported activity for the general class of 6-substituted imidazo[1,2-a]pyridines.

Cell Line Type Example Cell Lines Observed Effect of Related Compounds
Colon CancerHT-29, Caco-2Induction of apoptosis; activation of caspases. nih.govmdpi.com
Breast CancerHCC1937Cytotoxic and anti-proliferative effects. waocp.org
BacterialGram-positive strainsModerate antibacterial activity. vulcanchem.com

Selectivity against Target Subtypes

The substitution pattern on the imidazo[1,2-a]pyridine ring system is crucial for determining its selectivity for specific biological targets. Research has particularly focused on neurological targets such as the GABA-A receptors, which are involved in sedation and anxiety.

Studies on derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have shown that substituents at the C(6) position can confer high affinity and selectivity for different benzodiazepine (B76468) receptor subtypes (central and peripheral), which are allosteric modulatory sites on GABA-A receptors. nih.govresearchgate.net The fluorine substitution at position 6 is noted to be a critical factor in improving a compound's ability to cross the blood-brain barrier, a key attribute for drugs targeting the central nervous system (CNS). vulcanchem.com This suggests a potential for this compound to be developed for neurological targets.

Metabolic Stability Assessment

Metabolic stability is a critical parameter in drug development, indicating a compound's resistance to being broken down by metabolic enzymes, primarily in the liver. The introduction of a fluorine atom is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. vulcanchem.com It is theorized that the fluorine at the 6-position of this compound serves this purpose, potentially leading to improved bioavailability and a longer duration of action in vivo. vulcanchem.com However, specific experimental data from assays such as human liver microsome stability tests for this exact compound are not currently available in the literature.

In vivo Studies

In vivo studies are essential for evaluating a compound's efficacy and behavior in a whole living organism. There is currently a lack of published in vivo research specifically for this compound.

Animal Models of Disease (e.g., Amphetamine-induced hyperlocomotion in rats, Murine GSC-derived xenograft model of GBM)

Although no studies have been published using this compound in these specific models, the rationale for its potential use can be outlined.

Amphetamine-induced hyperlocomotion in rats : This model is often used to screen for antipsychotic potential. Given that imidazo[1,2-a]pyridine derivatives can be designed to target CNS receptors, this model would be relevant to assess the compound's potential effects on dopamine-mediated behaviors. nih.gov

Murine GSC-derived xenograft model of GBM : Glioblastoma (GBM) is an aggressive brain cancer. nih.gov Patient-derived xenograft models are considered highly valuable for testing new cancer therapies. nih.gov Based on the demonstrated in vitro anticancer activity of the imidazo[1,2-a]pyridine scaffold, evaluating this compound in a murine glioma model would be a logical step to determine its efficacy against brain tumors in vivo. nih.govnih.gov

Pharmacokinetic-Pharmacodynamic (PKPD) Assays

PKPD modeling integrates the relationship between drug concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics). nih.gov There is no specific PKPD data available for this compound. Such assays would be necessary to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to correlate specific plasma and tissue concentrations with its therapeutic or biological effects in animal models. Studies on structurally related radiolabeled compounds have been conducted to evaluate brain uptake and clearance, which are key pharmacokinetic parameters for CNS-targeted agents. nih.gov

Novel Therapeutic Prototypes and Drug Candidates

The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in drug discovery and serves as a foundation for the development of new therapeutic prototypes and drug candidates. nih.gov Various analogs based on this structure have been identified as lead molecules and are being investigated for their potential in oncology. nih.gov

The development of novel drug candidates often involves modifying the core imidazo[1,2-a]pyridine structure to optimize efficacy and selectivity for specific cancer targets. For example, derivatives have been designed as covalent inhibitors, which can form a permanent bond with their target protein, leading to a more durable therapeutic effect. rsc.org One such derivative, compound I-11, was identified as a potent agent against KRAS G12C-mutated NCI-H358 cells, validating the utility of the imidazo[1,2-a]pyridine scaffold for creating targeted covalent inhibitors. rsc.org

Similarly, other research has focused on creating hybrid molecules that combine the imidazo[1,2-a]pyridine core with other pharmacophores to enhance anticancer activity. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as potent PI3Kα inhibitors. mdpi.com One compound from this series, 13k, exhibited exceptionally potent activity, with IC50 values ranging from 0.09 μM to 0.43 μM against a panel of tumor cell lines and an IC50 of 1.94 nM for PI3Kα inhibition. mdpi.com Such findings underscore the value of the imidazo[1,2-a]pyridine scaffold in generating lead compounds for further development.

Table 2: Activity of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitor (Compound 13k)

While these examples feature different derivatives, they collectively establish the imidazo[1,2-a]pyridine skeleton, which this compound is a part of, as a critical starting point for the design of novel and effective anticancer drug candidates. The specific role and potential of this compound as a therapeutic prototype itself remains an area for further dedicated investigation to elucidate its specific advantages and mechanisms.

Future Directions and Research Gaps

Exploration of Additional Biological Activities

While the imidazo[1,2-a]pyridine (B132010) core is known for a range of bioactivities, the specific potential of the 6-fluoro-2-phenyl derivative is not yet fully explored. researchgate.net Future research should systematically screen this compound and its analogues against a wider array of biological targets. Given the activities observed in related compounds, several areas are ripe for investigation. researchgate.net

Potential Therapeutic Areas for Exploration:

Therapeutic AreaRationale Based on Imidazo[1,2-a]pyridine Analogs
Antiviral Derivatives have shown activity against various viruses. researchgate.net
Anti-inflammatory Certain analogs exhibit anti-inflammatory properties. researchgate.net
Neurodegenerative Diseases Fluorine substitution can improve blood-brain barrier penetration, making it suitable for CNS targets. vulcanchem.com Some derivatives are being explored as radioligands for β-amyloid plaques. researchgate.net
Antiparasitic Related compounds have demonstrated activity against parasites like Trypanosoma cruzi and Trypanosoma brucei. researchgate.net
Kinase Inhibition The planar structure is conducive to ATP-competitive binding in kinase pockets, relevant to oncology and inflammatory diseases. vulcanchem.comacs.org

Systematic screening of a library of 6-fluoro-2-phenylimidazo[1,2-a]pyridine derivatives against diverse panels of enzymes and receptors could uncover novel therapeutic leads.

Design and Synthesis of Advanced Derivatives

The future of this compound research lies in the design and synthesis of advanced derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Modern synthetic methodologies offer precise control over molecular architecture.

Key strategies for derivatization include:

C3-Functionalization : The C3 position of the imidazo[1,2-a]pyridine ring is a primary site for modification to modulate biological activity. researchgate.netacs.org Techniques like visible-light-induced C-H functionalization can be employed to introduce a variety of substituents at this position. mdpi.com A recent method utilizing a three-component aza-Friedel–Crafts reaction allows for efficient C3-alkylation. mdpi.comnih.gov

Scaffold Hopping and Bioisosteric Replacement : Replacing the phenyl group or modifying the imidazopyridine core can lead to novel chemical entities with different target affinities. rsc.org

Advanced Synthetic Methods : The use of multicomponent reactions, microwave-assisted synthesis, and flow chemistry can accelerate the generation of diverse libraries of derivatives for high-throughput screening. bio-conferences.orgresearchgate.net For instance, copper-catalyzed three-component reactions of 2-aminopyridine (B139424), aldehydes, and terminal alkynes provide an efficient route to a broad range of these compounds. bio-conferences.org

Further Mechanistic Elucidation

A significant gap in current knowledge is the precise mechanism of action for many of the observed biological effects of imidazo[1,2-a]pyridine derivatives. Future research must move beyond phenotypic screening to identify and validate specific molecular targets.

Areas for Mechanistic Investigation:

Derivative ClassReported Mechanism/TargetFuture Research Focus
Antitubercular Agents Inhibition of QcrB, a subunit of the electron transport chain. nih.govElucidating resistance mechanisms and exploring synergistic combinations with other TB drugs.
Anticancer Agents Covalent inhibition of KRAS G12C; PI3Kα inhibition. rsc.orgmdpi.comIdentifying off-target effects, understanding the structural basis for covalent binding, and exploring other kinase targets.
Neurological Agents Agonism at GABAₐ receptors. vulcanchem.comDetermining subtype selectivity and exploring allosteric modulation mechanisms.

Techniques such as chemical proteomics, genetic sequencing, and structural biology (X-ray crystallography and cryo-EM) will be crucial for pinpointing molecular targets and understanding the intricate details of drug-target interactions.

Advanced Preclinical and Clinical Development

For derivatives of this compound that show significant promise, the path forward involves rigorous preclinical and, eventually, clinical development. The success of compounds like Zolpidem and the advancement of others like Telacebec (Q203) into clinical trials demonstrate the therapeutic potential of this scaffold. researchgate.netnih.gov

The focus of this stage will be on:

ADME-T Profiling : Comprehensive studies on absorption, distribution, metabolism, excretion, and toxicity are essential. The fluorine atom at the 6-position is anticipated to enhance metabolic stability. vulcanchem.com

In Vivo Efficacy : Promising compounds must be evaluated in relevant animal models of disease to establish proof-of-concept.

Biomarker Development : Identifying biomarkers can aid in patient selection and monitoring therapeutic response in clinical trials.

Lead Optimization : Iterative cycles of chemical synthesis and biological testing will be necessary to refine lead compounds into clinical candidates with optimal drug-like properties. nih.gov

Application in Chemical Biology and Materials Science

The utility of the this compound scaffold extends beyond therapeutics into chemical biology and materials science. rsc.org The inherent photophysical properties of the imidazo[1,2-a]pyridine core make it an attractive candidate for various applications. bio-conferences.org

Future research in this domain could include:

Chemical Probes : Development of fluorescent probes for biological imaging and diagnostics. The scaffold's structure is suitable for creating tools to study biological processes in real-time.

PET Radioligands : The synthesis of radiolabeled derivatives, such as ¹⁸F-labeled analogs, for use in Positron Emission Tomography (PET) imaging of targets like β-amyloid plaques in Alzheimer's disease. researchgate.net

Organic Electronics and Materials : Exploration of these compounds in the development of organic light-emitting diodes (OLEDs), sensors, and dyes, leveraging their electronic and photophysical characteristics. researchgate.netbio-conferences.org

By pursuing these future directions, the scientific community can fully harness the potential of this compound and its derivatives, paving the way for new discoveries in medicine and technology.

Q & A

Q. What synthetic methodologies are optimal for preparing 6-Fluoro-2-phenylimidazo[1,2-a]pyridine, and how can reaction yields be improved?

The iodine-catalyzed synthesis of imidazo[1,2-a]pyridines is a robust method. For this compound, a multi-pathway domino strategy using I₂/TBHP (tert-butyl hydroperoxide) achieves a 75% isolated yield. Key steps include optimizing molar ratios (e.g., 1:1.2 substrate-to-iodine) and reaction time (12–24 hours under reflux). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. NMR and HRMS are critical for structural validation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Use a combination of:

  • ¹H/¹³C NMR : Distinct signals for the fluorine-substituted pyridine ring (e.g., δ 7.56 ppm, dd for H-6; δ 152.27 ppm, J = 237 Hz for C-F coupling) .
  • HRMS : Exact mass confirmation ([C₁₃H₉FN₂]+: observed 213.0830 vs. calculated 213.0829) .
  • Melting point : 186–189°C as a purity indicator .

Advanced Research Questions

Q. How do substituent positions (e.g., 6-fluoro vs. 8-chloro) influence biological activity in imidazo[1,2-a]pyridine derivatives?

Substituent electronic and steric effects dictate activity. For example:

  • Anticancer activity : Electron-withdrawing groups (e.g., -NO₂) at the para position of the phenyl ring enhance cytotoxicity (IC₅₀ ~11–13 mM in HepG2 cells) by improving membrane interaction .
  • Receptor selectivity : Lipophilic groups at position 8 (e.g., -Cl) and electron-withdrawing groups at position 6 (e.g., -F) increase peripheral benzodiazepine receptor (PBR) affinity by >100-fold compared to central receptors (CBR) .

Q. What experimental designs are effective for evaluating the anticancer activity of this compound derivatives?

  • Cell lines : Use diverse cancer models (e.g., HepG2, MCF-7) and normal cells (e.g., Vero) to assess selectivity .
  • Dose-response assays : Measure IC₅₀ values via MTT/WST-1 assays over 48–72 hours.
  • Mechanistic studies : Probe apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) to resolve cytotoxic pathways .

Q. How can contradictory data on substituent effects be resolved in structure-activity relationship (SAR) studies?

Contradictions arise from divergent biological targets. For instance:

  • Anticancer vs. neurosteroid modulation : Nitro groups enhance cytotoxicity but reduce neurosteroid synthesis (e.g., compound 35 in PBR studies shows no neuroactive steroid elevation) .
  • Methodology : Cross-validate using isogenic cell lines or computational docking to differentiate target-specific effects .

Q. What strategies optimize this compound derivatives for in vivo neurosteroid modulation?

  • In vitro screening : Test GABA(A) receptor activity in Xenopus oocytes to exclude CBR cross-reactivity .
  • Pharmacokinetics : Introduce polar groups (e.g., -OH, -COOH) to improve blood-brain barrier penetration.
  • In vivo validation : Measure plasma/cerebral cortex levels of allopregnanolone and THDOC after dosing in rodent models .

Q. How do electronic effects (donor/withdrawing groups) influence the binding affinity of imidazo[1,2-a]pyridines?

  • Electron-donating groups (e.g., -NH₂) : Increase π-π stacking with hydrophobic receptor pockets (e.g., PBR), improving IC₅₀ by 2–3 fold .
  • Electron-withdrawing groups (e.g., -F, -Cl) : Enhance electrostatic interactions with polar residues (e.g., His102 in PBR), boosting selectivity .

Methodological Challenges

Q. What analytical techniques are critical for resolving regiochemical ambiguities in substituted imidazo[1,2-a]pyridines?

  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of substituents (e.g., H-6 and H-8 coupling in NOESY) .
  • X-ray crystallography : Resolve absolute configuration, though limited by crystal growth challenges in fluorinated derivatives .

Q. How can researchers address low solubility of this compound in aqueous assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) to maintain solubility without cytotoxicity.
  • Prodrug strategies : Synthesize phosphate or acetylated derivatives for improved bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.